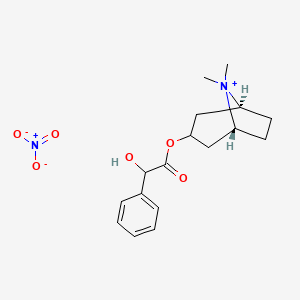
N-Methylhomatropinium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylhomatropinium nitrate is a quaternary ammonium compound with the molecular formula C17H24N2O6. It is known for its use in various medical and industrial applications due to its unique chemical properties. This compound is often used in the synthesis of other chemical compounds and has significant relevance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylhomatropinium nitrate can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw material feedstocks. The process is more straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of various methylating agents and catalytic systems. These include methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde. The development of new and efficient approaches to construct N-methylated amines directly from corresponding nitro compounds is highly desirable in economic terms .
Chemical Reactions Analysis
Types of Reactions
N-Methylhomatropinium nitrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include AgNO2, NaNO2, Fe(NO3)3·9H2O, and tBuONO. These reagents are well-explored as sources of nitro radicals for C–N bond-forming reactions .
Major Products Formed
The major products formed from the reactions of this compound include amines, oximes, alkenes, nitrones, and alcohols. These products are often obtained through radical-initiated pathways .
Scientific Research Applications
N-Methylhomatropinium nitrate has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic transformations.
Industry: It is used in the production of pharmaceuticals, dyes, and agrochemicals.
Mechanism of Action
N-Methylhomatropinium nitrate exerts its effects by acting as a muscarinic receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . This mechanism is crucial in its application for treating ulcers and other medical conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methylhomatropinium nitrate include:
- Homatropine methylbromide
- Glyceryl trinitrate (GTN)
- Pentaerythritol tetranitrate (PETN)
- Isosorbide mononitrate (ISMN)
- Isosorbide dinitrate (ISDN)
Uniqueness
This compound is unique due to its specific molecular structure and its ability to act as a muscarinic receptor antagonist. This property makes it particularly effective in medical applications, especially in the treatment of ulcers and other gastrointestinal conditions .
Properties
CAS No. |
60539-03-9 |
|---|---|
Molecular Formula |
C17H24N2O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;nitrate |
InChI |
InChI=1S/C17H24NO3.NO3/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;2-1(3)4/h3-7,13-16,19H,8-11H2,1-2H3;/q+1;-1/t13-,14+,15?,16?; |
InChI Key |
DRTHYWDOFIVHKK-ZZJGABIISA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[N+](=O)([O-])[O-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


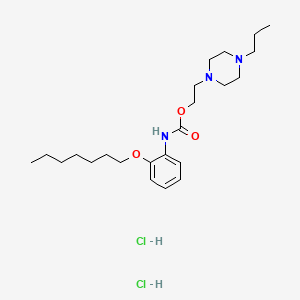


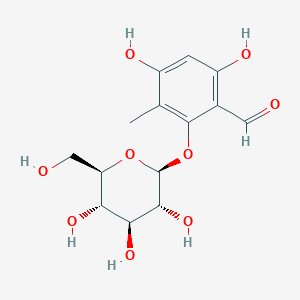
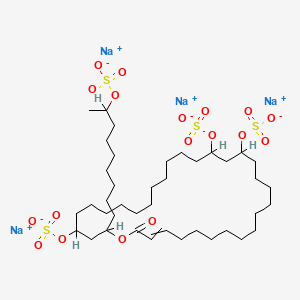
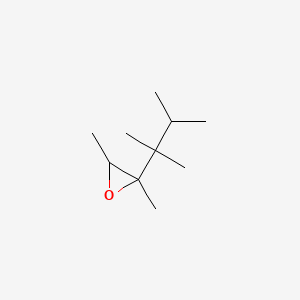
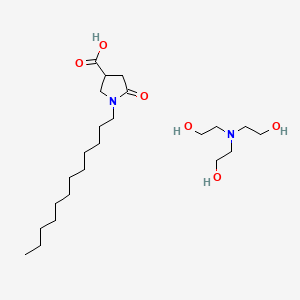
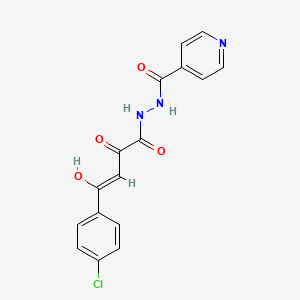
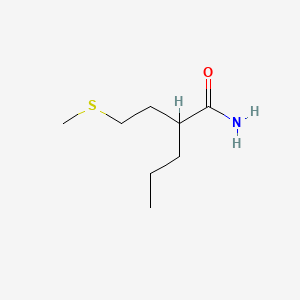
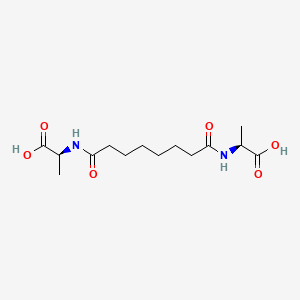
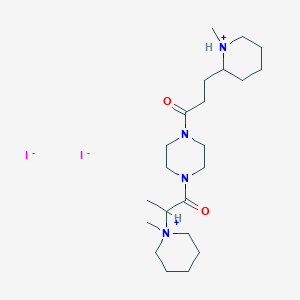

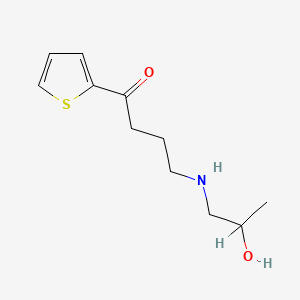
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)
